7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one chemical structure and physicochemical properties
7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one chemical structure and physicochemical properties
An In-Depth Technical Guide to 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Executive Summary
This technical guide provides a comprehensive overview of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic compound belonging to the quinazolinone class. While specific research on this particular molecule is limited, the quinazolinone scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of demonstrated biological activities. This document consolidates the available chemical data, presents a reasoned analysis of its physicochemical properties, proposes a logical synthetic pathway, and explores its potential applications based on the established profile of related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and evaluate this molecule for further investigation.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant therapeutic value. The quinazolinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. Compounds incorporating this structure have been successfully developed into drugs and are actively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The 7-bromo substitution on the quinazolinone ring is a particularly valuable feature, serving not only to modulate the electronic and lipophilic properties of the molecule but also acting as a versatile chemical handle for further structural modifications via cross-coupling reactions.[4]
Compound Identification and Chemical Structure
The precise arrangement of atoms and functional groups defines the chemical identity and reactivity of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.
Chemical Structure:
Caption: Chemical structure of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.
Key Identifiers:
| Property | Value | Source |
| IUPAC Name | 7-Bromo-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one | - |
| CAS Number | 1188442-45-6 | [5][6] |
| Molecular Formula | C₉H₉BrN₂O | [5] |
| Molecular Weight | 241.09 g/mol | [5] |
| InChI Key | VHLNLZDBVKALSM-UHFFFAOYSA-N | [5] |
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa (Predicted) | Data not available | The N1-H proton is weakly acidic. |
| LogP (Predicted) | Data not available | The presence of the bromine atom increases lipophilicity. |
Synthesis and Mechanistic Considerations
While a specific, published synthetic route for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one was not identified, a logical and efficient pathway can be proposed based on established methodologies for quinazolinone synthesis. The following workflow outlines a plausible two-step approach starting from a commercially available precursor.
Caption: Proposed synthetic workflow for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.
Mechanistic Insights:
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Step 1: Cyclization: The synthesis begins with the cyclization of 2-amino-4-bromobenzamide. The use of a carbonyl source like triphosgene or carbonyldiimidazole (CDI) is a standard method for forming the urea-like functionality within the heterocyclic ring. The reaction proceeds via the nucleophilic attack of the primary amine onto the carbonyl source, followed by an intramolecular cyclization with the amide nitrogen to form the stable 6-membered ring.
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Step 2: N-Methylation: The second step involves the selective alkylation of the N3 nitrogen. A strong, non-nucleophilic base such as sodium hydride (NaH) is employed to deprotonate the more acidic N1 proton. However, the resulting anion may exist in equilibrium, and subsequent alkylation with methyl iodide often occurs at the N3 position, driven by thermodynamic or kinetic factors specific to this scaffold. This step introduces the methyl group required in the final product.
Spectroscopic Characterization (Predicted)
For a researcher synthesizing or analyzing this compound, the following spectroscopic signatures would be anticipated:
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¹H NMR:
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Aromatic Protons: Three protons in the aromatic region (approx. δ 6.8-7.8 ppm). The splitting patterns will be complex due to the bromine and amide/amine substituents.
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Methylene Protons (C4-H₂): A singlet or a pair of doublets (AB quartet) around δ 4.0-4.5 ppm.
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N-Methyl Protons (N3-CH₃): A sharp singlet around δ 3.0-3.3 ppm.
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Amide Proton (N1-H): A broad singlet that may be exchangeable with D₂O, typically appearing downfield (δ 8.0-9.5 ppm).
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¹³C NMR:
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Carbonyl Carbon (C2): A signal in the range of δ 160-170 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), including the carbon bearing the bromine (C7) which will appear at a characteristic shift.
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Methylene Carbon (C4): A signal around δ 45-55 ppm.
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N-Methyl Carbon: A signal around δ 28-35 ppm.
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Mass Spectrometry (MS):
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The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak ([M]⁺) and the [M+2]⁺ peak will appear with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Potential Applications in Drug Discovery
Given the extensive biological activities of the quinazolinone family, 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one represents a promising starting point for drug discovery programs.
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Oncology: Numerous quinazolinone derivatives have been investigated as cytotoxic agents against various cancer cell lines.[7] The specific substitution pattern of this compound could offer novel interactions with anticancer targets.
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Enzyme Inhibition: The scaffold is known to be effective against various enzymes. For example, different derivatives of 3,4-dihydro-3-methyl-2(1H)-quinazolinone have shown potent α-amylase inhibitory activity.[1]
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Antimicrobial Agents: The quinazolinone core is present in many compounds with antibacterial and antifungal properties.[3] This molecule could be evaluated for its efficacy against pathogenic microbes.
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Platform for Chemical Libraries: The bromine atom at the 7-position is a key feature for synthetic diversification.[4] It serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid synthesis of a library of analogues. This strategy is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.
Experimental Protocol: A Proposed Synthesis
The following protocol is a representative, self-validating methodology for the synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one as proposed in Section 5.0.
Step 1: Synthesis of 7-Bromo-3,4-dihydroquinazolin-2(1H)-one
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Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-4-bromobenzamide (1.0 eq). Suspend the solid in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).
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Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of the benzamide at 0 °C (ice bath). Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane), looking for the disappearance of the starting material.
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Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield the pure intermediate.
Step 2: Synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
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Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the oil, then suspend it in anhydrous N,N-dimethylformamide (DMF).
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Deprotonation: Cool the suspension to 0 °C. Add a solution of 7-Bromo-3,4-dihydroquinazolin-2(1H)-one (1.0 eq) in anhydrous DMF dropwise. Stir for 30-60 minutes at 0 °C. Causality: This step generates the nucleophilic anion required for the subsequent alkylation.
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Alkylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
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Workup and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain the final compound.
Conclusion
7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a structurally interesting heterocyclic compound that, while currently under-researched, stands on the shoulders of the well-established quinazolinone scaffold. Its key features—the privileged core and the synthetically versatile bromine handle—make it an attractive target for further investigation in medicinal chemistry. The predictive analysis and proposed synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in the development of novel therapeutic agents.
References
- 7-bromo-3-methylquinazolin-4(3H)-one | 1293987-84-4 | C9H7BrN2O | Appchem. [Link]
- One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry. [Link]
- 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study - MDPI. [Link]
- Potential for Aedes aegypti Larval Control and Environmental Friendliness of the Compounds Containing 2-Methyl-3,4-dihydroquinazolin-4-one Heterocycle | ACS Omega. [Link]
- Synthesis of 2,3-dihydroquinazolinones - Organic Chemistry Portal. [Link]
- Biological Activities of Recent Advances in Quinazoline - IntechOpen. [Link]
- The Role of 7-Bromo-1H-quinazolin-4-one in Developing Novel Pharmaceutical Raw Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2,3-Dihydroquinazolin-4(1H)-ones and Quinazolin-4(3H) - The Royal Society of Chemistry. [Link]
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